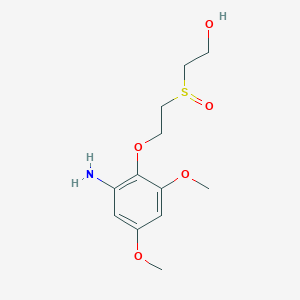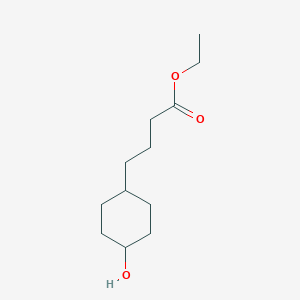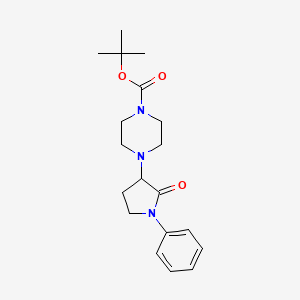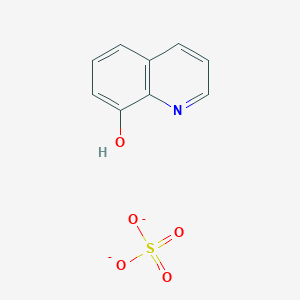
(1R)-2-methyl-4-oxo-3-prop-2-yn-1-ylcyclopent-2-en-1-yl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prallethrin is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is commonly employed in household insecticides, particularly in liquid vaporizers designed to repel mosquitoes. Prallethrin is known for its rapid knockdown effect on insects, making it an effective solution for controlling various pests .
Métodos De Preparación
Prallethrin is synthesized through a series of chemical reactions involving cyclopent-2-en-1-yl esters. The synthetic route typically involves the esterification of 2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods involve large-scale synthesis using similar chemical routes, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Prallethrin undergoes various chemical reactions, including:
Oxidation: Prallethrin can be oxidized to form corresponding oxides, which may alter its insecticidal properties.
Reduction: Reduction reactions can convert prallethrin into less active forms, impacting its efficacy.
Substitution: Prallethrin can undergo substitution reactions where functional groups are replaced, potentially modifying its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Prallethrin has a wide range of scientific research applications:
Chemistry: Prallethrin is studied for its chemical properties and reactions, contributing to the development of new insecticidal compounds.
Mecanismo De Acción
Prallethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to hyperexcitation, paralysis, and ultimately the death of the insect . The molecular targets include specific sodium channel subunits, and the pathways involved are critical for nerve signal transmission .
Comparación Con Compuestos Similares
Prallethrin is part of the pyrethroid class of insecticides, which includes compounds such as:
- Allethrin
- Permethrin
- Cypermethrin
- Deltamethrin Compared to these compounds, prallethrin is unique due to its rapid knockdown effect and specific structural features that enhance its insecticidal activity . While allethrin and prallethrin share similar chemical structures, prallethrin’s configuration provides it with distinct properties that make it more effective in certain applications .
Propiedades
Fórmula molecular |
C19H24O3 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[(1R)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m0/s1 |
Clave InChI |
SMKRKQBMYOFFMU-USXIJHARSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)






![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)



